molecular formula C4H6ClN3O2S B3375922 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride CAS No. 1158781-57-7

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride

Cat. No. B3375922
CAS RN: 1158781-57-7
M. Wt: 195.63
InChI Key: WHMMKSMJYCTHBR-UHFFFAOYSA-N
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Description

“2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is an intermediate product in the synthesis of Ceftobiprole , a fifth-generation cephalosporin antibiotic .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another synthesis route involves cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization with an overall yield of 57% .


Molecular Structure Analysis

The molecular structure of “2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride” is complex, and its analysis requires advanced techniques such as mass spectrometry and 1H NMR .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the synthesized compounds was compared with the IC50 of thiourea and hydroxyurea as standard inhibitors .

Scientific Research Applications

Urease Inhibitor

This compound has been used in the design and synthesis of novel derivatives that have been evaluated for their urease inhibitor activities . The urease enzyme is essential for the survival of certain bacteria, such as Helicobacter pylori, and inhibiting this enzyme is an efficient way for the treatment of infections caused by this bacterium .

Intermediate in Drug Synthesis

The compound is an important intermediate product for the preparation of ceftobiprole . Ceftobiprole is an antibiotic used to treat a variety of bacterial infections. The compound can be attached to the cephalosporin core to complete the structure of ceftobiprole .

Antiviral Activity

Compounds containing the 2-amino-1,3,4-thiadiazole moiety, such as “2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride”, have been evaluated for antiviral activity against several viral strains . These compounds could be considered possible prototypes for the development of new antiviral drugs .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . These derivatives have been evaluated for their urease inhibitor activities .

Research on Chemical Intermediates

The compound has been used in research on chemical intermediates . It has been used in the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid, which is an important intermediate for ceftaroline fosamil .

Development of New Therapeutic Agents

Given its various applications in drug synthesis and its potential antiviral activity, the compound could be used in the development of new therapeutic agents .

properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S.ClH/c5-4-7-6-2(10-4)1-3(8)9;/h1H2,(H2,5,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMMKSMJYCTHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride

CAS RN

1158781-57-7
Record name 1,3,4-Thiadiazole-2-acetic acid, 5-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158781-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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